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Compound of Interest

Compound Name: ML 315

Cat. No.: B15580232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ML315 is a potent and selective small molecule inhibitor of the cdc2-like kinase (CLK) and

dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document

provides a comprehensive technical overview of ML315, including its chemical properties,

mechanism of action, quantitative inhibitory data, detailed experimental protocols for its

characterization, and an exploration of the signaling pathways it modulates. Its utility as a

chemical probe in cancer and neurological disease research is also discussed.

Chemical Properties
ML315 is a synthetic organic compound belonging to the pyrimidine class.[1]
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Property Value Source

Chemical Formula C₁₈H₁₃Cl₂N₃O₂ PubChem CID: 46926514[1]

Molecular Weight 374.2 g/mol PubChem CID: 46926514[1]

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-

[(3,5-

dichlorophenyl)methyl]pyrimidi

n-4-amine

PubChem CID: 46926514

Synonyms

ML-315, 5-(benzo[d][1]

[2]dioxol-5-yl)-N-(3,5-

dichlorobenzyl)pyrimidin-4-

amine

PubChem CID: 46926514

Cell Permeability
Adequate for cell-based

studies
Coombs et al., 2013

Stability Low microsomal stability Coombs et al., 2013

Mechanism of Action and Quantitative Data
ML315 functions as a dual inhibitor of the CLK and DYRK kinase families, which are involved in

the regulation of pre-mRNA splicing and other cellular processes.[1][3] The inhibitory activity of

ML315 has been quantified against several kinase isoforms, demonstrating low nanomolar

potency for specific targets.
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Target Kinase IC₅₀ (nM) Source

CLK1 68 Probechem

CLK2 231 Probechem

CLK3 >10,000 Probechem

CLK4 68 Probechem

DYRK1A 282 Probechem

DYRK1B Low-nanomolar Coombs et al., 2013

DYRK2 1156 Probechem

ML315 exhibits high selectivity for the CLK and DYRK kinase families. Kinome scans using 442

kinases revealed its high specificity, with PRKCE identified as a potential off-target showing

less than 10% residual activity at a 10 µM concentration. Further screening in a 67-assay panel

by Ricerca LeadProfiling identified adrenergic α2A, dopamine transporter (DAT), and

norepinephrine transporter (NET) as potential off-targets with greater than 50% inhibition at a

10 µM concentration.

Signaling Pathways
ML315's inhibitory action on CLK and DYRK kinases can impact cellular signaling pathways

crucial for cell cycle regulation, RNA processing, and neuronal function. The diagram below

illustrates a simplified representation of the signaling cascades affected by ML315.
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ML315 Signaling Pathway Inhibition

Inhibitor

Target Kinases

Downstream Processes

ML315

CLK1, CLK2, CLK4

Inhibits

DYRK1A, DYRK1B

Inhibits

Pre-mRNA Splicing
(SR Protein Phosphorylation)

Regulates

Neuronal Development
(e.g., Tau Phosphorylation)

Regulates

Cell Cycle Progression

Regulates

Click to download full resolution via product page

Caption: Inhibition of CLK and DYRK kinases by ML315.

Experimental Protocols
The following are generalized protocols for in vitro kinase assays to characterize the inhibitory

activity of compounds like ML315.

Radiometric Kinase Assay (for CLK1 and DYRK1A)
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a

substrate peptide.

Materials:

Recombinant human CLK1 or DYRK1A

ML315 (or test inhibitor)
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Substrate peptide (e.g., RS-peptide for CLK1, DYRKtide for DYRK1A)

[γ-³²P]ATP

Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2

mM DTT)

P81 phosphocellulose paper

1% Phosphoric acid

Procedure:

Prepare serial dilutions of ML315 in the appropriate solvent (e.g., DMSO) and then dilute in

Kinase Reaction Buffer.

In a reaction tube, combine the recombinant kinase with the diluted ML315 or vehicle control.

Pre-incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP solution.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes).

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times for 5 minutes each with 1% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Air dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of ML315 relative to the vehicle

control to determine the IC₅₀ value.

Radiometric Kinase Assay Workflow

Prepare Reagents
(Kinase, Inhibitor, Substrate, [γ-³²P]ATP)

Pre-incubate Kinase
and Inhibitor

Initiate Reaction
(Add Substrate & [γ-³²P]ATP) Incubate at 30°C Stop Reaction

(Spot on P81 paper) Wash P81 Paper Quantify Radioactivity
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Caption: Workflow for a radiometric kinase assay.

Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then

converted to a luminescent signal.

Materials:

Recombinant human CLK1 or DYRK1A

ML315 (or test inhibitor)

Substrate (e.g., Myelin Basic Protein for CLK1)

ATP

Kinase Assay Buffer

ADP-Glo™ Reagent

Kinase Detection Reagent

384-well plate

Luminometer

Procedure:

Add inhibitor (or vehicle) and kinase to the wells of a 384-well plate.

Add the substrate/ATP mix to initiate the reaction.

Incubate at room temperature for 60 minutes.

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes.

Record the luminescence using a plate reader. The signal intensity is proportional to the

kinase activity.

Calculate the IC₅₀ from the dose-response curve.

ADP-Glo™ Kinase Assay Workflow

Add Inhibitor and Kinase
to Plate

Initiate Reaction
(Add Substrate/ATP) Incubate at RT (60 min) Add ADP-Glo™ Reagent

(Incubate 40 min)
Add Kinase Detection Reagent

(Incubate 30 min) Read Luminescence

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.

Applications in Research
ML315's potent and selective inhibition of CLK and DYRK kinases makes it a valuable tool for

investigating the roles of these kinases in various disease states.

Cancer Research: The dysregulation of RNA splicing is a hallmark of many cancers. As CLK

kinases are key regulators of this process, ML315 can be used to probe the therapeutic

potential of targeting the spliceosome in cancer cells.

Neurological Disease Research: DYRK1A is implicated in the pathology of

neurodegenerative diseases such as Alzheimer's disease, where it is thought to contribute to

the hyperphosphorylation of tau protein. ML315 provides a means to study the

consequences of DYRK1A inhibition in models of these disorders.

Conclusion
ML315 is a well-characterized, potent, and selective dual inhibitor of CLK and DYRK kinases.

Its defined chemical properties, mechanism of action, and the availability of robust assay

protocols make it an excellent chemical probe for elucidating the biological functions of these

kinases and exploring their potential as therapeutic targets in oncology and neuroscience.
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Researchers using ML315 should consider its pharmacokinetic properties, such as its low

microsomal stability, and be aware of its potential off-target effects at higher concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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